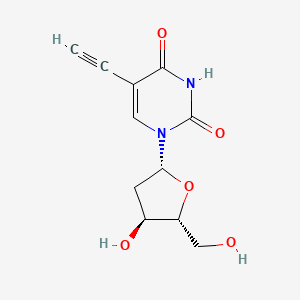
Elpetrigine
Übersicht
Beschreibung
Elpetrigin ist ein niedermolekulares Medikament, das für seine starken Calcium- und Natriumkanal-blockierenden Eigenschaften bekannt ist. Es zeigte in Tiermodellen signifikante anxiolytische, antikonvulsive, antidepressive und antimanische Effekte. Elpetrigin wird von Jazz Pharmaceuticals zur Behandlung von Stimmungsstörungen und Epilepsie entwickelt .
Herstellungsmethoden
Die Synthese von Elpetrigin beinhaltet die Herstellung einer Mutterlauge durch Lösen von 2 Milligramm des Medikaments in 50 Mikrolitern Dimethylsulfoxid (DMSO), was zu einer Mutterlaugekonzentration von 40 Milligramm pro Milliliter führt . Die industriellen Produktionsmethoden für Elpetrigin sind nicht weit verbreitet, aber es wird typischerweise in Forschungslaboren für experimentelle Zwecke synthetisiert.
Chemische Reaktionsanalyse
Elpetrigin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene und Nucleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Elpetrigin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen von Calcium- und Natriumkanalblockern zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Stimmungsstörungen, Epilepsie und anderen Erkrankungen des Nervensystems untersucht.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und Therapeutika eingesetzt
Wirkmechanismus
Elpetrigin übt seine Wirkung aus, indem es spannungsgesteuerte Calciumkanäle und Natriumkanäle blockiert. Insbesondere zielt es auf die Alpha-1B-Untereinheit der N-Typ-Calciumkanäle und die Alpha-1A-Untereinheit der P/Q-Typ-Calciumkanäle. Diese Blockade hemmt den Einstrom von Calcium- und Natriumionen, was wiederum die neuronale Erregbarkeit und die Neurotransmitterfreisetzung moduliert. Diese Wirkungen tragen zu seinen anxiolytischen, antikonvulsiven, antidepressiven und antimanischen Effekten bei .
Wissenschaftliche Forschungsanwendungen
Elpetrigine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of calcium and sodium channel blockers.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating mood disorders, epilepsy, and other nervous system diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
Safety and Hazards
Vorbereitungsmethoden
The synthesis of Elpetrigine involves the preparation of a mother liquor by dissolving 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 milligrams per milliliter . The industrial production methods for this compound are not widely documented, but it is typically synthesized in research laboratories for experimental purposes.
Analyse Chemischer Reaktionen
Elpetrigine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Elpetrigin ähnelt anderen Calcium- und Natriumkanalblockern wie Lamotrigin und Alprazolam. Elpetrigin hat in präklinischen Studien ein einzigartiges Profil gezeigt, mit signifikanten Effekten bei spezifischen Dosierungen, die sich von denen von Lamotrigin und Alprazolam unterscheiden . Weitere ähnliche Verbindungen sind:
Lamotrigin: Ein weiteres Antikonvulsivum und Stimmungsstabilisator.
Alprazolam: Ein Anxiolytikum, das zur Behandlung von Angststörungen eingesetzt wird.
Die einzigartige Kombination von Wirkungen und die spezifischen molekularen Ziele von Elpetrigin machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung.
Eigenschaften
IUPAC Name |
3-(2,3,5-trichlorophenyl)pyrazine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N4/c11-4-1-5(8(13)6(12)2-4)9-10(15)17-7(14)3-16-9/h1-3H,(H4,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXUYJFHOVCRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=NC=C(N=C2N)N)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212778-82-0 | |
| Record name | Elpetrigine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212778820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ELPETRIGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X64S9H3ZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














